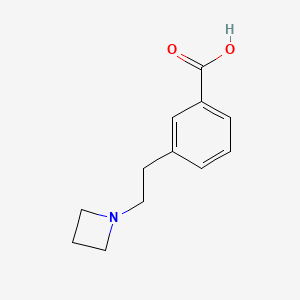

3-(2-(Azetidin-1-yl)ethyl)benzoic acid

Description

Overview of Azetidine (B1206935) and Benzoic Acid Scaffolds in Organic Synthesis and Their Significance

The azetidine scaffold, a four-membered saturated nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry. nih.gov Its significance stems from several key attributes. The strained four-membered ring imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. researchgate.net Furthermore, the azetidine ring is considered a valuable bioisostere for larger, more common heterocycles like piperidine (B6355638) or pyrrolidine (B122466). This bioisosteric replacement can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. researchgate.netbaranlab.org Despite their potential, the synthesis of functionalized azetidines can be challenging due to the inherent ring strain. nih.govmedwinpublishers.com However, recent advances in synthetic methodologies are making these valuable building blocks more accessible. rsc.orgrsc.org

Benzoic acid and its derivatives are ubiquitous in medicinal chemistry and are components of numerous approved drugs. preprints.org The carboxylic acid group can participate in key interactions with biological targets, such as hydrogen bonding and ionic interactions. chemicalbook.com The aromatic ring provides a scaffold for further functionalization, allowing for the fine-tuning of a molecule's properties. Benzoic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. preprints.org They are also utilized as prodrugs to enhance the delivery of active pharmaceutical ingredients. nih.gov

Conceptual Framework for Investigating 3-(2-(Azetidin-1-yl)ethyl)benzoic Acid

The compound This compound represents a logical convergence of the beneficial properties of both azetidine and benzoic acid scaffolds. The conceptual framework for its investigation is built upon the hypothesis that the combination of these two moieties could lead to novel compounds with unique and potentially valuable biological activities.

Based on the known activities of related compounds, derivatives of this compound could be explored for a range of therapeutic applications. For instance, azetidine derivatives have been investigated as inhibitors of GABA uptake and as STAT3 inhibitors, while benzoic acid derivatives are known to possess a multitude of pharmacological effects. acs.orgnih.gov The combination of these two pharmacophores in a single molecule provides a compelling starting point for the design of new therapeutic agents.

Current Research Landscape and Unaddressed Challenges in the Field

The current research landscape for azetidine-containing compounds is dynamic, with a growing number of publications highlighting their potential in drug discovery. nih.govmedwinpublishers.com However, much of the focus has been on azetidine-2-carboxylic acid and its derivatives, or on more complex fused systems. medwinpublishers.com The synthesis and exploration of simple, functionalized azetidines like this compound remain less chartered territory.

A significant challenge in this field is the development of versatile and efficient synthetic routes to a wide array of substituted azetidines. medwinpublishers.comrsc.orgrsc.org The inherent ring strain of the azetidine core makes many standard synthetic transformations difficult to apply. Overcoming these synthetic hurdles is crucial for unlocking the full potential of this class of compounds.

Another unaddressed challenge is the comprehensive evaluation of the structure-activity relationships (SAR) for this class of molecules. Systematic studies are needed to understand how modifications to the azetidine ring, the linker, and the benzoic acid moiety affect the biological activity and pharmacokinetic properties of these compounds. While specific research on this compound is limited, the broader interest in azetidine and benzoic acid chemistry suggests that this and related compounds represent a fertile ground for future investigation.

Detailed Research Findings

While specific research dedicated to this compound is not prominent in the reviewed literature, the properties and potential applications can be inferred from the broader class of azetidine-containing carboxylic acids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| CAS Number | 1784844-70-7 |

Note: The data in this table is based on publicly available chemical information.

Research on analogous structures suggests that the combination of a small, rigid heterocycle with a carboxylic acid can lead to potent and selective biological activity. For example, azetidine-based compounds have been explored as inhibitors of signal transducer and activator of transcription 3 (STAT3), a key target in cancer therapy. acs.org In these studies, the carboxylic acid group was found to be important for activity, while the azetidine ring provided a desirable scaffold for further optimization.

Table 2: Potential Research Areas for Azetidine-Containing Benzoic Acid Derivatives

| Research Area | Rationale |

| Oncology | Potential as inhibitors of key signaling pathways, such as STAT3. |

| Neuroscience | Exploration as GABA uptake inhibitors or for other CNS targets, leveraging the conformational constraint of the azetidine ring. |

| Infectious Diseases | The azetidine moiety is present in some antibacterial agents, suggesting potential in this area. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-[2-(azetidin-1-yl)ethyl]benzoic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-4-1-3-10(9-11)5-8-13-6-2-7-13/h1,3-4,9H,2,5-8H2,(H,14,15) |

InChI Key |

WZGPVZMJULZINY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CCC2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Azetidin 1 Yl Ethyl Benzoic Acid and Its Analogues

Retrosynthetic Analysis of the 3-(2-(Azetidin-1-yl)ethyl)benzoic Acid Architecture

A retrosynthetic analysis of this compound reveals several plausible disconnection points, offering flexibility in the design of a synthetic route. The most logical disconnections involve the cleavage of the C-N bond of the azetidine (B1206935), the C-C bond of the ethyl linker, or the bond connecting the ethyl group to the aromatic ring.

Route A: Azetidine Formation as a Key Step. This common strategy involves the late-stage formation of the azetidine ring. The primary disconnection is at the azetidine C-N bonds, leading back to a precursor such as 3-(2-aminoethyl)benzoic acid or a derivative thereof, and a suitable three-carbon electrophile with two leaving groups.

Route B: Benzoic Acid Moiety Introduction. Alternatively, the benzoic acid group can be introduced at a later stage. This approach would start with a precursor like 1-(2-(3-methylphenyl)ethyl)azetidine, which can then be oxidized to the corresponding benzoic acid.

Route C: Ethyl Linker Formation. A third approach focuses on the formation of the ethyl linker. This could involve the coupling of a 3-formylbenzoic acid derivative with an azetidine-containing nucleophile via a Wittig-type reaction, followed by reduction. Another possibility is the coupling of an azetidinyl-ethyl component with a suitable aromatic precursor.

These retrosynthetic pathways highlight the key synthons and the strategic importance of selecting the appropriate starting materials and reaction sequences to achieve the target molecule efficiently.

Key Synthetic Steps and Precursors for Compound Construction

The construction of this compound hinges on three critical transformations: the formation of the azetidine ring, the introduction of the benzoic acid moiety, and the construction of the ethyl linker.

Strategies for Azetidine Ring Formation

The synthesis of the strained four-membered azetidine ring is a cornerstone of this synthetic challenge. Several established methods can be employed. magtech.com.cn

Cycloaddition Reactions: [2+2] Cycloaddition reactions represent a direct approach to forming the four-membered ring. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can be utilized to construct the azetidine core. rsc.orgnih.gov Visible-light-mediated [2+2] cycloadditions, often employing an iridium photocatalyst, offer a milder and more general protocol. springernature.comchemrxiv.org Another powerful cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one), which can then be reduced to the corresponding azetidine. mdpi.com

Cyclocondensation Reactions: Intramolecular cyclization is a widely used strategy for azetidine synthesis. This typically involves the reaction of a primary amine with a 1,3-dielectrophile. For instance, a one-pot synthesis can be achieved through the microwave-irradiated cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium. organic-chemistry.org

Radical Cyclization: Radical-based methods offer an alternative pathway to azetidines. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes can produce azetidines through a [3+1] radical cascade cyclization. nih.govresearchgate.net This method is advantageous for its atom economy and the ability to construct densely functionalized azetidine rings.

| Method | Description | Key Reagents/Conditions |

|---|---|---|

| Cycloaddition (Aza Paternò-Büchi) | Photochemical [2+2] cycloaddition of an imine and an alkene. | UV light or visible light with a photocatalyst (e.g., Iridium complex). rsc.orgnih.govspringernature.comchemrxiv.org |

| Cyclocondensation | Intramolecular cyclization of an amine with a 1,3-dielectrophile. | Primary amine, 1,3-dihalide, base, often under microwave irradiation. organic-chemistry.org |

| Radical Cyclization | Copper-catalyzed [3+1] annulation of an aliphatic amine and an alkyne. | Copper catalyst, photosensitizer, visible light. nih.govresearchgate.net |

Approaches for Introducing the Benzoic Acid Moiety

Several reliable methods exist for the introduction of a carboxylic acid group onto an aromatic ring.

Grignard Reaction with Carbon Dioxide: A classic and highly effective method involves the formation of a Grignard reagent from an aryl halide (e.g., 3-bromotoluene (B146084) derivative) followed by quenching with solid carbon dioxide (dry ice). gmu.edugmu.eduyoutube.com Subsequent acidic workup yields the desired benzoic acid.

Oxidation of an Alkylbenzene: The oxidation of a methyl group on the benzene (B151609) ring is a common and scalable method. Reagents such as potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification, can effectively convert a toluene (B28343) derivative to the corresponding benzoic acid. youtube.comacs.org Catalytic systems involving cobalt or manganese salts in the presence of a bromide source and an oxidant like oxygen can also be employed for this transformation. acs.orgresearchgate.netgoogle.com

Hydrolysis of a Nitrile: A nitrile group on the aromatic ring can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The nitrile can be introduced via a Sandmeyer reaction from an aniline (B41778) precursor.

| Method | Precursor | Key Reagents |

|---|---|---|

| Grignard Reaction | Aryl Halide (e.g., 3-bromotoluene derivative) | Mg, CO₂, H₃O⁺. gmu.edugmu.eduyoutube.com |

| Oxidation | Toluene Derivative | KMnO₄, NaOH, then H₃O⁺; or Co/Mn catalysts with O₂. youtube.comacs.orgacs.orgresearchgate.netgoogle.com |

| Nitrile Hydrolysis | Aryl Nitrile | H₃O⁺ or NaOH, heat. |

Formation of the Ethyl Linker via Various Coupling Reactions

The two-carbon linker between the azetidine and the benzoic acid can be constructed using several modern coupling reactions.

Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for C-C bond formation. tandfonline.comdiva-portal.orgorganic-chemistry.orgrug.nl It can be used to couple an aryl halide (e.g., a 3-halobenzoic acid derivative) with ethylene (B1197577) or a protected vinyl equivalent, which can then be reduced to the ethyl group.

Sonogashira Coupling followed by Reduction: A Sonogashira coupling between an aryl halide and a protected acetylene, followed by catalytic hydrogenation, provides a reliable route to the ethyl linker.

Wittig Reaction: The Wittig reaction between a phosphonium (B103445) ylide derived from an azetidinylmethyl halide and a 3-formylbenzoic acid derivative would yield an alkene that can be subsequently reduced to the desired ethyl linker.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, particularly when dealing with strained ring systems like azetidines.

Catalytic Systems in Azetidine Synthesis

The choice of catalyst can significantly impact the efficiency of azetidine formation.

Copper-Catalyzed Photoinduced Cyclization: As mentioned, copper catalysis plays a key role in the radical cyclization approach to azetidines. nih.govresearchgate.net The combination of a copper(I) catalyst and a photosensitizer under visible light irradiation enables the generation of the key radical intermediates for the cyclization cascade. acs.orgresearchgate.netrsc.orgnih.govnih.govscribd.com Optimization of the copper source, ligand, and photosensitizer is critical for achieving high yields and stereoselectivity.

Lanthanide Catalysis: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxides to form azetidines. nih.govfrontiersin.org The choice of solvent and reaction temperature are key parameters to optimize in these systems to favor the desired 4-exo-tet cyclization over the competing 5-endo-tet pathway.

Palladium Catalysis: In the context of C-H amination for azetidine synthesis, palladium catalysts are often employed. rsc.org The ligand, oxidant, and solvent system must be carefully selected to promote the desired intramolecular C-N bond formation while minimizing side reactions.

The careful selection and optimization of these catalytic systems are paramount to developing a robust and efficient synthesis of this compound and its analogues.

Enantioselective and Diastereoselective Synthesis Methodologies

The synthesis of specific stereoisomers of this compound and its analogues is crucial for understanding their structure-activity relationships in various applications. Enantioselective and diastereoselective strategies aim to control the three-dimensional arrangement of atoms, yielding compounds with defined chirality.

Chiral Auxiliaries in Azetidine Synthesis

One established method for achieving enantioselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary and a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org This approach allows for the preparation of specific enantiomers by guiding the formation of the azetidine ring. nih.gov The choice of the chiral auxiliary is critical and influences the stereochemical course of the cyclization reaction. rsc.org

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral azetidines. birmingham.ac.uk This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Chiral, azetidine-derived ligands and organocatalysts have been developed for various asymmetric reactions. researchgate.net For example, the aza-Morita–Baylis–Hillman (MBH) reaction of ketimines and allenoates in the presence of a chiral amine organocatalyst, such as β-isocupreidine, can produce enantiomerically enriched azetidines. rsc.org Copper(I) complexes with chiral ligands have also been shown to be effective in the enantioselective synthesis of tetrasubstituted 2-azetine-carboxylates, which can then be stereoselectively hydrogenated to yield a single stereoisomer of the corresponding azetidine-2-carboxylate derivative. nih.gov

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. In the context of azetidine synthesis, this is particularly relevant for analogues of this compound with substituents on the azetidine ring. Iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. nih.gov The relative stereochemistry of these products can be confirmed by spectroscopic methods and X-ray crystallography. nih.gov Furthermore, the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been achieved with high regio- and diastereoselectivity from oxiranylmethyl-substituted benzylamines, guided by Baldwin's rules for ring-closure reactions. acs.org

Below is a table summarizing some enantioselective and diastereoselective methods applicable to the synthesis of azetidine derivatives.

| Methodology |

Green Chemistry Principles in the Synthesis of Azetidine-Benzoic Acid Derivatives

The application of green chemistry principles to the synthesis of this compound and its analogues is essential for developing environmentally benign and sustainable manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Green Solvents and Reaction Media

A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net The synthesis of N-heterocycles in aqueous media has been explored, often in combination with microwave irradiation to accelerate reaction times. researchgate.netorganic-chemistry.org Bio-based solvents, such as glycerol (B35011) and ethyl lactate, also offer a renewable and less toxic alternative to traditional organic solvents. researchgate.net For the synthesis of benzoic acid derivatives, methodologies have been developed that utilize aqueous environments, aligning with the principles of green chemistry. brazilianjournals.com.br

Alternative Energy Sources

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. mdpi.com Microwave heating can significantly reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. organic-chemistry.org The synthesis of azetidines has been successfully achieved in water under microwave irradiation, demonstrating a greener approach to the formation of this heterocyclic core. researchgate.net Ultrasound-mediated reactions also represent an energy-efficient alternative for the synthesis of N-heterocyclic compounds. mdpi.com

Catalysis and Atom Economy

The use of catalysts is a cornerstone of green chemistry as they can reduce the energy requirements of reactions and enable more atom-economical pathways. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. For the synthesis of benzoic acid derivatives, environmentally friendly oxidation processes using hydrogen peroxide as the oxidant and a transition metal catalyst have been developed, offering a cleaner alternative to traditional methods that use stoichiometric amounts of heavy metal oxidants. google.com The development of catalytic C-N bond formation strategies, such as the "borrowing hydrogen" methodology, provides a highly atom-economical route to amines and their derivatives. researchgate.net

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of complex molecules. thieme-connect.comkcl.ac.uk Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can provide high levels of enantioselectivity. nih.govnih.gov Biocatalytic methods are being explored for the synthesis of a wide range of N-heterocycles. researchgate.net While specific enzymes for the direct synthesis of this compound may not yet be identified, the principles of biocatalysis offer a promising avenue for future green synthetic routes. For instance, the microbial synthesis of benzoic acid from renewable feedstocks has been reported, providing a sustainable alternative to petroleum-based production. researchgate.net

The following table summarizes key green chemistry principles and their potential application in the synthesis of azetidine-benzoic acid derivatives.

| Green Chemistry Principle |

Chemical Reactivity and Functional Group Transformations of 3 2 Azetidin 1 Yl Ethyl Benzoic Acid

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and oxidation of the adjacent benzylic position.

Esterification and Amidation Reactions

Esterification: The carboxylic acid moiety of 3-(2-(azetidin-1-yl)ethyl)benzoic acid can be readily converted to its corresponding ester through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ijstr.orgyoutube.comacs.orgdergipark.org.tr This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. ijstr.org

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride or by using coupling agents.

Amidation: The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Due to the relatively low reactivity of amines with carboxylic acids directly, this transformation typically requires the use of coupling agents. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive such as N-hydroxysuccinimide (NHS) to form an active ester intermediate. rsc.orgluxembourg-bio.comresearchgate.netnih.gov Another approach involves the initial conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.net

Table 1: Common Esterification and Amidation Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Methyl 3-(2-(azetidin-1-yl)ethyl)benzoate |

| Amidation (via coupling agent) | Amine (e.g., Benzylamine), EDC, NHS | N-Benzyl-3-(2-(azetidin-1-yl)ethyl)benzamide |

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. brainly.indoubtnut.comtestbook.com The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. The resulting benzyl (B1604629) alcohol derivative, (3-(2-(azetidin-1-yl)ethyl)phenyl)methanol, is formed after an acidic workup. It is important to note that LiAlH₄ is a very strong reducing agent and may also interact with other functional groups if present. pearson.com

Oxidation: While the carboxylic acid group itself is in a high oxidation state and generally resistant to further oxidation, the alkyl side-chain attached to the benzene (B151609) ring can be susceptible to oxidation under harsh conditions. pearson.comleah4sci.com However, the presence of the carboxylic acid group already on the ring makes further oxidation of the ring or the ethylazetidine side chain less common under typical conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains on a benzene ring to a carboxylic acid, a reaction that has already conceptually taken place to form the benzoic acid moiety. savemyexams.comcsbsju.eduunizin.org

Transformations Involving the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring is a nucleophilic and basic center, and the strained four-membered ring can undergo ring-opening reactions under certain conditions.

N-Alkylation and N-Acylation Pathways

N-Alkylation: As a tertiary amine, the azetidine nitrogen can undergo N-alkylation with alkyl halides to form a quaternary azetidinium salt. nih.govrsc.orgorganic-chemistry.org This reaction introduces a positive charge on the nitrogen atom and makes the azetidine ring more susceptible to nucleophilic attack. The rate of alkylation will depend on the nature of the alkyl halide and the reaction conditions.

N-Acylation: While N-acylation is more typical for primary and secondary amines, it is generally not a favorable reaction for tertiary amines like the one in the title compound as there is no proton to be removed.

Ring-Opening Reactions and Rearrangement Studies

Ring-Opening Reactions: The strained four-membered azetidine ring is susceptible to ring-opening reactions, particularly after activation of the nitrogen atom. rsc.orgmdpi.com Activation can be achieved through protonation in acidic media or by N-alkylation to form an azetidinium ion. Once activated, the azetidinium ion becomes a good electrophile, and the ring can be opened by various nucleophiles. researchgate.netacs.orgnih.govmdpi.com The regioselectivity of the ring-opening (i.e., which C-N bond is broken) will depend on steric and electronic factors of the substituents on the ring and the nature of the attacking nucleophile.

Rearrangement Studies: Azetidinium salts can undergo rearrangements, such as the Stevens rearrangement, which involves the migration of a group from the nitrogen atom to an adjacent carbon. chemrxiv.orgresearchwithnj.comnih.govresearchgate.netacs.org This reaction typically requires a strong base to form an ylide intermediate, which then rearranges to form a more stable pyrrolidine (B122466) derivative. The feasibility of such a rearrangement for this compound would depend on the specific reaction conditions and the substituents on the azetidine ring.

Table 2: Potential Transformations of the Azetidine Ring

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-(2-(3-Carboxyphenyl)ethyl)-1-methylazetidinium iodide |

| Acid-Catalyzed Ring-Opening | Strong acid (e.g., HBr), Heat | N-(2-(3-Carboxyphenyl)ethyl)-3-bromopropan-1-amine |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene ring of this compound is disubstituted, and the directing effects of both substituents will influence the position of any further substitution. transformationtutoring.comjove.commsu.eduyoutube.comlumenlearning.com

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.com Conversely, the alkyl group (the ethyl-azetidine substituent) is an activating, ortho-, para-directing group. When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the position of the incoming electrophile. jove.com

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, the incoming electrophile is expected to be directed to the positions ortho and para to the ethyl-azetidine group. msu.eduwikipedia.orgyoutube.comlumenlearning.combyjus.com However, the position ortho to the ethyl-azetidine group and meta to the carboxylic acid group (position 4) is sterically hindered. Thus, substitution is most likely to occur at the position para to the ethyl-azetidine group and ortho to the carboxylic acid group (position 6), and to a lesser extent at the other ortho position relative to the alkyl group (position 2).

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich benzene rings. masterorganicchemistry.comwikipedia.org For NAS to occur, the ring typically needs to be substituted with strong electron-withdrawing groups, and there must be a good leaving group present. philadelphia.edu.jo The benzene ring in this compound is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution under standard conditions.

Mechanistic Studies of Key Reactions and Identification of Intermediates

The chemical behavior of this compound is dictated by the interplay between the nucleophilic nitrogen of the strained azetidine ring and the electrophilic carboxyl group of the benzoic acid. Mechanistic explorations of its reactions primarily concern transformations involving these two sites.

Amide Bond Formation: A Look at the Activated Intermediate

A fundamental reaction of the carboxylic acid group is its conversion to an amide. This transformation typically requires the activation of the carboxylic acid to generate a more reactive electrophile that can be attacked by an amine.

A common method for this activation involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC). The generally accepted mechanism proceeds through an O-acylisourea intermediate.

Proposed Mechanism with a Coupling Agent (e.g., EDC):

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the carbodiimide (B86325) carbon of EDC, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is unstable but a potent acylating agent.

Nucleophilic Attack: A primary or secondary amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Collapse and Product Formation: The tetrahedral intermediate collapses, eliminating the N,N'-disubstituted urea (B33335) (a byproduct derived from the coupling agent) and forming the stable amide bond.

The identification of the O-acylisourea intermediate is often challenging due to its high reactivity and transient nature. Its existence is primarily inferred from kinetic studies and the isolation of the urea byproduct.

Table 1: Key Intermediates in Amide Bond Formation

| Reaction Step | Intermediate | Method of Identification | Characteristics |

| Carboxylic Acid Activation | O-acylisourea | Inferred from byproducts and kinetic data | Highly reactive, transient electrophile |

| Nucleophilic Addition | Tetrahedral Intermediate | Theoretical calculations, kinetic isotope effects | Short-lived, sp3-hybridized carbonyl carbon |

Reactions of the Azetidine Ring: Ring-Opening Mechanisms

The azetidine ring, a four-membered heterocycle, is characterized by significant ring strain (approximately 25 kcal/mol). This strain makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong electrophiles or nucleophiles.

Acid-Catalyzed Ring Opening:

In the presence of a strong acid (e.g., HBr), the azetidine nitrogen is first protonated, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons. A nucleophile (in this case, Br⁻) can then attack one of the ring carbons in an SN2-type reaction, leading to the opening of the ring.

Proposed Mechanism:

Protonation: The lone pair of the azetidine nitrogen attacks a proton from the acid, forming a positively charged azetidinium ion intermediate.

Nucleophilic Attack: The bromide ion attacks one of the methylene (B1212753) carbons of the azetidinium ring. Due to the ethylbenzoic acid substituent at the 1-position, the attack is likely to occur at either the C2 or C4 position.

Ring Opening: The C-N bond cleaves, relieving the ring strain and forming a haloamine derivative.

The azetidinium ion is a key intermediate in this process. Its formation is supported by NMR studies on similar azetidine compounds under acidic conditions, which show a characteristic downfield shift of the protons adjacent to the nitrogen.

Table 2: Intermediates in Azetidine Ring-Opening

| Reaction Type | Key Intermediate | Analytical Evidence (Hypothetical) | Driving Force |

| Acid-Catalyzed | Azetidinium ion | Downfield shift of α-protons in 1H NMR | Relief of ring strain |

| Alkylation | Quaternary Azetidinium Salt | Isolation, characterization by NMR and MS | Formation of a stable salt |

Alkylation and Subsequent Ring Opening:

The azetidine nitrogen can also act as a nucleophile, reacting with alkyl halides to form a quaternary azetidinium salt. This intermediate is significantly more susceptible to nucleophilic attack and ring-opening than the neutral azetidine. A subsequent reaction with a nucleophile would lead to a ring-opened product.

Advanced Spectroscopic and Structural Elucidation of 3 2 Azetidin 1 Yl Ethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy serves as the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) techniques provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 3-(2-(Azetidin-1-yl)ethyl)benzoic acid, the aromatic region is expected to show complex multiplets for the four protons on the benzene (B151609) ring. The ethyl bridge would present as two distinct triplets, while the azetidine (B1206935) ring protons would appear as a triplet and a quintet, characteristic of the strained four-membered ring system. rsc.orgrsc.org The acidic proton of the carboxyl group would likely appear as a broad singlet far downfield. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. docbrown.info The spectrum would show a peak for the carboxylic carbon around 167-173 ppm, and multiple signals in the aromatic region (typically 125-135 ppm). fiu.edudocbrown.info The carbons of the ethyl linker and the azetidine ring would appear in the aliphatic region of the spectrum. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 11.0 - 13.0 (broad s) | 172.5 |

| Aromatic C-H (Position 2) | 7.95 (s) | 131.0 |

| Aromatic C-H (Position 4) | 7.85 (d) | 133.5 |

| Aromatic C-H (Position 5) | 7.45 (t) | 129.0 |

| Aromatic C-H (Position 6) | 7.55 (d) | 129.5 |

| Aromatic C (Position 1) | - | 130.0 |

| Aromatic C (Position 3) | - | 138.0 |

| Ethyl (-CH₂-Ar) | 2.90 (t) | 35.0 |

| Ethyl (-CH₂-N) | 2.75 (t) | 58.0 |

| Azetidine (-CH₂-N-CH₂) | 3.20 (t) | 55.0 |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would confirm the proton-proton couplings, clearly showing the correlation between the adjacent protons of the ethyl bridge and within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting the ethyl bridge to both the azetidine nitrogen and the correct position (C3) on the benzoic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the ethyl chain relative to the aromatic ring and the azetidine moiety.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysisrsc.orgstudyx.ai

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₅NO₂), the expected exact mass is 205.1103 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. docbrown.info The molecular ion peak (M⁺) would be observed at m/z 205. Key fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 160. studyx.ai

Cleavage of the bond between the ethyl chain and the benzene ring, generating a stable tropylium-like ion or a phenyl cation. studyx.ai

Alpha-cleavage adjacent to the azetidine nitrogen, resulting in the formation of a stable iminium ion, which is a characteristic fragmentation for amines. This would likely produce a prominent peak at m/z 70, corresponding to the [CH₂=N(CH₂)₂CH₂]⁺ fragment.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 205 | [C₁₂H₁₅NO₂]⁺ (Molecular Ion) | - |

| 160 | [C₁₁H₁₄N]⁺ | COOH |

| 105 | [C₇H₅O]⁺ | C₅H₁₀N |

| 77 | [C₆H₅]⁺ | C₆H₁₀NO₂ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studiesdocbrown.infonih.govresearchgate.netresearchgate.net

Analysis of the crystal lattice reveals how molecules pack together. For this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form hydrogen-bonded dimers with neighboring molecules (O-H···O). mdpi.comresearchgate.net These interactions are a dominant force in the crystal packing of benzoic acid derivatives. researchgate.net The azetidine nitrogen could also act as a hydrogen bond acceptor. Furthermore, the benzene rings could engage in π-π stacking interactions, further stabilizing the crystal structure. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insightsrsc.orgstudyx.airesearchgate.netnih.gov

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com These methods are complementary and provide a detailed molecular fingerprint.

For this compound, key expected vibrational bands include:

A broad O-H stretching band from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. ijtsrd.com

A strong C=O stretching band for the carboxylic acid, expected around 1700-1680 cm⁻¹. ijtsrd.comresearchgate.net

Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net

C-N stretching vibrations associated with the azetidine ring.

These vibrational modes can be sensitive to molecular conformation and intermolecular interactions, providing insights that complement the data from NMR and X-ray crystallography. ucl.ac.uk

Table 3: Predicted Key FT-IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 | Broad, Strong (IR) |

| Aromatic C-H stretch | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | 2980 - 2850 | Medium (IR, Raman) |

| C=O stretch (Carboxylic acid) | 1700 - 1680 | Very Strong (IR) |

| Aromatic C=C stretch | 1610 - 1580 | Medium-Strong (IR, Raman) |

| C-O stretch / O-H bend | 1440 - 1395 | Medium (IR) |

Computational and Theoretical Investigations of 3 2 Azetidin 1 Yl Ethyl Benzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of a molecule. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For 3-(2-(Azetidin-1-yl)ethyl)benzoic acid, methods like B3LYP with a basis set such as 6-311++G(d,p) would be appropriate for obtaining a balance between accuracy and computational cost. researchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring and the nitrogen atom of the azetidine (B1206935) ring, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group and the aromatic ring, highlighting the regions susceptible to nucleophilic attack. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, with negative potential (red/yellow) around the carboxylic oxygen atoms and positive potential (blue) near the acidic proton and hydrogens on the azetidinium nitrogen (if protonated), guiding the study of intermolecular interactions.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical stability and low reactivity. |

| Dipole Moment | 3.8 D | Quantifies the molecule's overall polarity. |

Prediction of Reactivity Descriptors and Reaction Pathways

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high chemical hardness, calculated from a large HOMO-LUMO gap, suggests high stability. These descriptors help predict how the molecule will behave in different chemical environments. For instance, the calculated parameters could predict the propensity of the azetidine nitrogen to act as a nucleophile or the carboxylic acid to participate in acid-base reactions.

Table 2: Predicted Global Reactivity Descriptors (Illustrative Data)

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 eV | Measure of the power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | χ²/2η | 2.79 eV | Index of electrophilic character. |

Conformational Preference and Energy Landscape Mapping

The flexibility of the ethyl linker in this compound allows for multiple conformations. Quantum chemical calculations can map the potential energy surface by systematically rotating the dihedral angles of the linker. researchgate.net This analysis identifies the most stable, low-energy conformers and the energy barriers between them. The results would likely show that extended (anti) conformations are energetically favored over folded (gauche) conformations to minimize steric hindrance between the bulky benzoic acid and azetidine groups.

Theoretical Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods are highly effective at predicting spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. researchgate.net DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. researchgate.net Discrepancies between theoretical and experimental spectra can often be explained by environmental factors like solvent effects or intermolecular interactions not accounted for in the gas-phase calculation.

Table 3: Comparison of Hypothetical Experimental and Theoretically Predicted Spectroscopic Data

| Parameter | Technique | Hypothetical Predicted Value | Hypothetical Experimental Value | Assignment |

| Chemical Shift | ¹H NMR | 10.5 ppm | 12.1 ppm | -COOH proton |

| Chemical Shift | ¹³C NMR | 170.2 ppm | 168.5 ppm | -COOH carbon |

| Vibrational Frequency | IR Spectroscopy | 1715 cm⁻¹ | 1690 cm⁻¹ | C=O stretch of carboxylic acid |

| Vibrational Frequency | IR Spectroscopy | 3050 cm⁻¹ | 3000-2500 cm⁻¹ (broad) | O-H stretch of carboxylic acid |

In Silico Analysis of Intermolecular Interactions and Self-Assembly

The presence of a hydrogen bond donor (-COOH) and acceptor (azetidine nitrogen, carbonyl oxygen) suggests that this compound is capable of forming strong intermolecular interactions. In silico analysis can predict how these interactions drive self-assembly or crystal packing. A common feature of carboxylic acids is the formation of hydrogen-bonded dimers. Computational models could predict the geometry and stability of such a dimer. Furthermore, techniques like Hirshfeld surface analysis can be used to visualize and quantify different types of intermolecular contacts (e.g., H-H, C-H, O-H) within a crystal lattice, providing a detailed fingerprint of the packing forces. This is critical for understanding the solid-state properties of the compound.

Role As a Synthetic Scaffold and Molecular Probe in Mechanistic Biology

Utilization as a Building Block in Complex Chemical Synthesis

The bifunctional nature of 3-(2-(Azetidin-1-yl)ethyl)benzoic acid, possessing both a carboxylic acid and a tertiary amine, makes it a valuable starting material for the synthesis of more elaborate molecules. The azetidine (B1206935) ring, a strained four-membered heterocycle, can participate in various chemical transformations, including ring-opening reactions, to introduce complexity and construct larger heterocyclic systems.

Precursor in Natural Product Synthesis

While direct applications of this compound as a precursor in the total synthesis of natural products are not extensively documented in publicly available research, its structural motifs are present in various biologically active compounds. The phenylethylamine backbone embedded within its structure is a common feature in many alkaloids and other natural products. The azetidine ring can serve as a synthetic equivalent for a 1,3-amino alcohol or other functionalized linear amines after selective ring opening, a strategy often employed in the synthesis of complex natural products. The carboxylic acid group provides a convenient handle for forming amide bonds or other linkages, further expanding its utility in synthetic strategies.

Intermediate in the Synthesis of Advanced Organic Materials

The rigid benzoic acid component combined with the flexible ethyl-azetidine chain allows for the design of molecules with specific conformational properties. This makes this compound a potential intermediate in the synthesis of advanced organic materials such as polymers, dendrimers, and liquid crystals. The carboxylic acid can be polymerized to form polyesters or polyamides, while the azetidinyl group can be quaternized or otherwise modified to tune the material's properties, such as solubility, thermal stability, and self-assembly behavior. Although specific examples are not prevalent in current literature, the fundamental structure holds promise for these applications.

Scaffold for the Design of Molecular Probes and Ligands in Biochemical Assays

The distinct chemical functionalities of this compound make it an attractive scaffold for the development of molecular probes and ligands for biochemical assays. The benzoic acid portion can mimic the side chains of amino acids like phenylalanine or tyrosine, potentially interacting with the active sites of enzymes or the binding pockets of receptors. The azetidine ring can introduce conformational constraints and act as a hydrogen bond acceptor.

Derivatives of this scaffold can be synthesized to incorporate reporter groups such as fluorophores, biotin, or radioactive isotopes, enabling the detection and quantification of biological interactions. For instance, the carboxylic acid can be coupled to a fluorescent dye to create a probe for studying protein-ligand binding events through techniques like fluorescence polarization or FRET.

Mechanistic Studies of Molecular Recognition and Binding Interactions with Biomolecules

Understanding how small molecules interact with biological macromolecules is fundamental to drug discovery and chemical biology. The this compound scaffold can be used in mechanistic studies to probe the nature of molecular recognition. By systematically modifying different parts of the molecule, researchers can dissect the contributions of various functional groups to the binding affinity and selectivity for a particular biomolecular target.

For example, the role of the azetidine nitrogen's basicity or the carboxylic acid's acidity in binding can be investigated by synthesizing analogs with different pKa values. The length and flexibility of the ethyl linker can also be varied to understand the optimal spatial arrangement for interaction with a target protein. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can be employed to visualize and analyze the binding modes of these derivatives, providing detailed insights into the forces driving molecular recognition.

Structure-Activity Relationships (SAR) Based on Molecular Mechanism and Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. The this compound scaffold provides a platform for systematic SAR exploration. By creating a library of analogs with modifications at the azetidine ring, the ethyl linker, and the benzoic acid moiety, it is possible to establish clear relationships between chemical structure and biological activity.

Future Perspectives and Emerging Research Avenues for 3 2 Azetidin 1 Yl Ethyl Benzoic Acid

Innovations in Synthetic Methodologies and Process Intensification

The synthesis of 3-(2-(Azetidin-1-yl)ethyl)benzoic acid likely involves multi-step processes. Future research could focus on developing more efficient, sustainable, and scalable synthetic routes. Innovations in this area could include:

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes could offer significant advantages. This approach can lead to improved reaction control, enhanced safety, higher yields, and reduced waste. The precise control over parameters like temperature, pressure, and reaction time in a flow reactor could be particularly beneficial for managing reactive intermediates that may be involved in the synthesis of the azetidine (B1206935) moiety.

Catalytic Methods: The development of novel catalysts could streamline the synthesis. For instance, new catalytic systems for C-N bond formation could simplify the introduction of the azetidine ring. Similarly, advancements in catalytic C-H activation could enable the direct functionalization of the benzoic acid core, potentially reducing the number of synthetic steps.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical synthesis. Future research could explore the identification or engineering of enzymes capable of catalyzing key steps in the synthesis of this compound, leading to a more environmentally friendly manufacturing process.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Continuous Flow Chemistry | Improved safety, higher throughput, better process control, easier scale-up. | Reactor design, optimization of reaction conditions (temperature, pressure, flow rate), integration of in-line analysis. |

| Novel Catalysis | Increased efficiency, higher atom economy, reduced number of synthetic steps. | Development of new metal-based or organocatalysts, exploration of catalytic C-H activation strategies. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, optimization of enzymatic reaction parameters. |

Advancements in In Situ Spectroscopic Monitoring for Reaction Optimization

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. In situ spectroscopic techniques, also known as Process Analytical Technology (PAT), can provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination. Future research in this area could involve:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and intermediates in real-time by detecting their characteristic vibrational frequencies. This would allow for precise control over the reaction and ensure its efficient completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy could be integrated into a continuous flow synthesis setup to provide detailed structural information about the species present in the reaction mixture at any given time. This would be invaluable for mechanistic studies and for identifying and characterizing any unexpected byproducts.

The application of these techniques could lead to a deeper understanding of the reaction mechanism and facilitate the development of more robust and efficient synthetic protocols.

Integration of Machine Learning and Artificial Intelligence in Computational Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new molecules with desired characteristics. For this compound, future research could leverage these computational tools in several ways:

Property Prediction: ML models could be trained on existing chemical databases to predict various physicochemical and biological properties of this compound and its derivatives. This could include predictions of solubility, toxicity, and potential biological activities, thereby guiding experimental efforts.

De Novo Design: AI algorithms could be employed to design novel derivatives of this compound with optimized properties for specific applications. For example, generative models could propose new structures with potentially enhanced biological activity or improved material properties.

Synthetic Route Prediction: AI-powered retrosynthesis tools could be used to identify the most efficient and cost-effective synthetic routes to this compound and its analogs.

A hypothetical workflow for the integration of ML and AI is outlined below:

| Step | Description | Computational Tools |

| 1. Data Collection | Gather data on structurally similar compounds and their properties. | Chemical databases (e.g., PubChem, Reaxys). |

| 2. Model Training | Train machine learning models to predict properties of interest. | Python libraries (e.g., Scikit-learn, TensorFlow, PyTorch). |

| 3. Property Prediction | Use the trained models to predict the properties of this compound. | Trained ML models. |

| 4. De Novo Design | Generate novel derivatives with desired property profiles. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

| 5. Retrosynthesis | Predict optimal synthetic pathways for the designed molecules. | AI-based retrosynthesis software. |

Exploration of Novel Mechanistic Applications in Chemical Biology and Materials Science

The unique structural features of this compound, namely the azetidine ring, the ethyl linker, and the benzoic acid moiety, suggest potential applications in both chemical biology and materials science that are yet to be explored.

Materials Science: The benzoic acid moiety makes this compound a potential building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or other advanced materials. The presence of the nitrogen-containing azetidine ring could impart unique properties to these materials, such as altered solubility, thermal stability, or coordination properties. Investigating the self-assembly properties of this molecule could also lead to the development of new supramolecular structures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-(azetidin-1-yl)ethyl)benzoic acid, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with benzoic acid precursors. Key steps include:

- Aminoethylation : Reacting 3-bromomethylbenzoic acid with azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidin-1-yl ethyl linkage .

- Ester Hydrolysis : If starting from ester derivatives (e.g., methyl benzoate), hydrolysis with NaOH or LiOH in aqueous THF yields the carboxylic acid .

- Critical Parameters : pH control during coupling, temperature (typically 60–80°C), and inert atmosphere to prevent oxidation of the azetidine ring .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring (δ 3.2–3.8 ppm for N-CH₂ protons) and benzoic acid aromatic protons (δ 7.4–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 220.1443 for C₁₂H₁₄NO₂⁺) .

- X-ray Crystallography : Resolves spatial arrangement of the azetidine-ethyl-benzoic acid moiety, critical for confirming stereochemistry .

Q. How should researchers evaluate the solubility and stability of this compound in experimental formulations?

- Methodological Answer :

- Solubility Screening : Test in polar solvents (e.g., DMSO for stock solutions) and aqueous buffers (pH 7.4 PBS). The carboxylic acid group enhances water solubility at basic pH .

- Stability Studies : Use HPLC to monitor degradation under UV light, heat (40–60°C), and varying pH (2–10). Azetidine rings are sensitive to acidic hydrolysis, requiring pH > 6 for long-term storage .

Advanced Research Questions

Q. What retrosynthetic strategies are recommended for designing novel analogs of this compound?

- Methodological Answer :

- Disconnection Approach : Break the molecule into (i) benzoic acid and (ii) azetidine-ethyl fragments. Use Suzuki-Miyaura coupling for aryl-alkyl bond formation .

- Functional Group Compatibility : Protect the carboxylic acid during azetidine coupling (e.g., as a methyl ester), followed by deprotection .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods to confirm target engagement .

- Purity Analysis : Contradictions may arise from impurities; use LC-MS to rule out side products (e.g., oxidized azetidine derivatives) .

Q. What computational strategies are recommended for predicting the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with proteins (e.g., GPCRs) using software like GROMACS, focusing on the azetidine ring’s conformational flexibility .

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., carboxylate group for hydrogen bonding) .

Q. How can structure-activity relationship (SAR) studies be optimized for azetidine-containing benzoic acid derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the azetidine ring (e.g., N-substitution) or benzoic acid substituents (e.g., halogens) to assess potency changes .

- Pharmacophore Mapping : Use software like Schrödinger to identify critical interaction sites (e.g., azetidine’s amine for target binding) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.